molecular formula C11H12ClFN4O4 B12103730 2-Chloro-6-methoxy-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-9H-purine

2-Chloro-6-methoxy-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-9H-purine

Cat. No.: B12103730
M. Wt: 318.69 g/mol
InChI Key: UCJFUCMRTLLOEN-UHFFFAOYSA-N
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Description

2-Chloro-6-methoxy-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-9H-purine is a synthetic nucleoside analog. Nucleoside analogs are compounds that mimic the structure of natural nucleosides and are often used in medical research and treatment, particularly in antiviral and anticancer therapies. This compound is of interest due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-methoxy-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-9H-purine typically involves multiple steps, starting from commercially available precursors. The key steps may include:

    Halogenation: Introduction of the chlorine atom at the 2-position of the purine ring.

    Methoxylation: Introduction of the methoxy group at the 6-position.

    Glycosylation: Attachment of the 2-deoxy-2-fluoro-beta-D-arabinofuranosyl moiety to the purine base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-methoxy-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-9H-purine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Hydrolysis: The glycosidic bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted purines, while hydrolysis may result in the cleavage of the glycosidic bond.

Scientific Research Applications

2-Chloro-6-methoxy-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-9H-purine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with enzymes and nucleic acids.

    Medicine: Investigated for its potential antiviral and anticancer properties.

    Industry: Utilized in the development of pharmaceuticals and diagnostic tools.

Mechanism of Action

The mechanism of action of 2-Chloro-6-methoxy-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-9H-purine involves its incorporation into nucleic acids, leading to the inhibition of DNA and RNA synthesis. This can result in the disruption of viral replication or the induction of apoptosis in cancer cells. The compound may target specific enzymes, such as DNA polymerases or reverse transcriptases, and interfere with their normal function.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-9H-purine: Lacks the methoxy group at the 6-position.

    6-Methoxy-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-9H-purine: Lacks the chlorine atom at the 2-position.

    2-Chloro-6-methoxy-9-(beta-D-arabinofuranosyl)-9H-purine: Lacks the fluorine atom in the sugar moiety.

Uniqueness

The unique combination of the chlorine, methoxy, and fluorine substituents in 2-Chloro-6-methoxy-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-9H-purine may confer specific biological activities and properties that are not present in similar compounds. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C11H12ClFN4O4

Molecular Weight

318.69 g/mol

IUPAC Name

5-(2-chloro-6-methoxypurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C11H12ClFN4O4/c1-20-9-6-8(15-11(12)16-9)17(3-14-6)10-5(13)7(19)4(2-18)21-10/h3-5,7,10,18-19H,2H2,1H3

InChI Key

UCJFUCMRTLLOEN-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC2=C1N=CN2C3C(C(C(O3)CO)O)F)Cl

Origin of Product

United States

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